Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[1-(3-chlorobenzoylamino)-2,2,2-trifluoro-1-trifluoromethylethylamino]-, methyl ester
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Overview
Description
METHYL 2-({2-[(3-CHLOROPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, a hexafluoropropane moiety, and a chlorophenyl group
Preparation Methods
The synthesis of METHYL 2-({2-[(3-CHLOROPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Hexafluoropropane Moiety: This step often involves the use of hexafluoropropane derivatives under specific reaction conditions.
Attachment of the Chlorophenyl Group: This can be done through substitution reactions using chlorophenyl derivatives.
Formamido Group Addition:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
METHYL 2-({2-[(3-CHLOROPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
METHYL 2-({2-[(3-CHLOROPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials with specific properties.
Biological Research: It is used in studies investigating its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound’s properties are explored for potential use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(3-CHLOROPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
METHYL 2-({2-[(3-CHLOROPHENYL)FORMAMIDO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate: This compound has a similar chlorophenyl group but differs in the core structure and functional groups.
Methyl (2R)-2-[(2-chlorophenyl)formamido]-3-(3-cyanophenyl)propanoate: This compound also contains a chlorophenyl group but has different substituents and a distinct core structure.
Properties
Molecular Formula |
C20H17ClF6N2O3S |
---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
methyl 2-[[2-[(3-chlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17ClF6N2O3S/c1-32-17(31)14-12-7-2-3-8-13(12)33-16(14)29-18(19(22,23)24,20(25,26)27)28-15(30)10-5-4-6-11(21)9-10/h4-6,9,29H,2-3,7-8H2,1H3,(H,28,30) |
InChI Key |
DHQXQWYPYHNRLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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